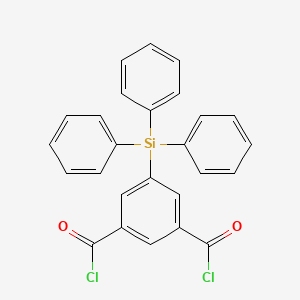
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride is a chemical compound that features a benzene ring substituted with a triphenylsilyl group and two carbonyl chloride groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent and excess reagents under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its ability to form various derivatives.
Catalysis: Used as a precursor for catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride involves the reactivity of its carbonyl chloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The triphenylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarbonyl dichloride: Lacks the triphenylsilyl group and has different reactivity and applications.
5-(Trimethylsilyl)benzene-1,3-dicarbonyl dichloride: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different steric and electronic properties.
5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid: The precursor to the dichloride compound, with different reactivity due to the presence of carboxylic acid groups instead of carbonyl chloride groups.
Uniqueness
The presence of the triphenylsilyl group in 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride imparts unique steric and electronic properties that differentiate it from other similar compounds. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
CAS No. |
143020-71-7 |
|---|---|
Molecular Formula |
C26H18Cl2O2Si |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
5-triphenylsilylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H18Cl2O2Si/c27-25(29)19-16-20(26(28)30)18-24(17-19)31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H |
InChI Key |
XIAOYLVERFSELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
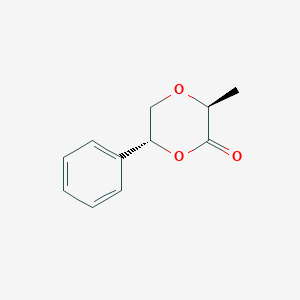
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)

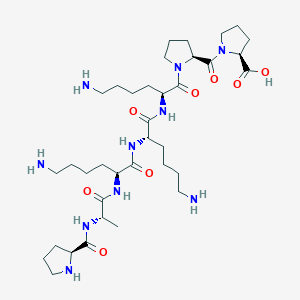
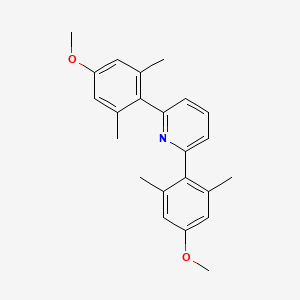
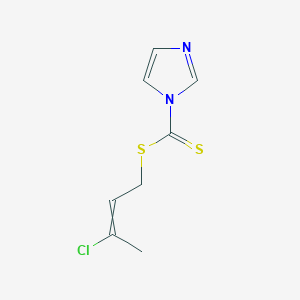

![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)

